molecular formula C12H8N4O3 B2888067 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid CAS No. 1421244-87-2

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid

Cat. No.: B2888067
CAS No.: 1421244-87-2
M. Wt: 256.221
InChI Key: ZEJLXQWPLCTAJY-UHFFFAOYSA-N
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Description

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid (CAS 1421244-87-2) is a versatile fused heterocyclic compound of significant interest in modern organic and medicinal chemistry research. This high-purity reagent serves as a key synthetic intermediate for constructing novel nitrogen-rich heterocyclic systems, a strategy exemplified by its use in the synthesis of a novel pyrazolo[5,1-d][1,2,5]triazepinone framework . The scaffold is a privileged structure in drug discovery, and its functionalization, particularly at the C-3 carboxylic acid group, is a critical research pathway. The reactivity of this compound's core structure enables diverse chemical transformations. Studies on analogous 4-oxopyrazolo[5,1-c][1,2,4]triazines have demonstrated their susceptibility to decarboxylation and subsequent electrophilic substitution at various positions on the heterocyclic ring, allowing for the selective synthesis of new C- and N-functionalized derivatives . This makes the compound a valuable precursor for generating libraries of structurally unique molecules. Furthermore, the 1,2,4-triazine moiety is a known pharmacophore, and related triazine-carboxylic acid derivatives have been investigated for their antibacterial properties, with the carboxylic acid group often playing a crucial role in metal chelation within biological targets . Researchers can utilize this compound as a building block for the development of potential bioactive agents or as a core scaffold for probing new chemical space in heterocyclic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-7-phenyl-6H-pyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-11-10(12(18)19)14-13-9-6-8(15-16(9)11)7-4-2-1-3-5-7/h1-6,15H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGAYAIFSHMGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NN=C(C(=O)N3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the pyrazolo[5,1-c][1,2,4]triazine core. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Scientific Research Applications

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

N,N'-(Ethane-1,2-diyl)bis(4-imino-8-methyl-7-phenyl-1,4-dihydropyrazolo[5,1-c]-1,2,4-triazine-3-carboxamide) (Compound 19)

  • Structural Differences: Replaces the carboxylic acid with carboxamide groups and introduces an imino group at position 3. The ethane-1,2-diyl linker creates a dimeric structure .
  • Impact on Properties :
    • Enhanced solubility in polar solvents (e.g., pyridine) due to amide groups.
    • Reduced hydrogen-bonding capacity compared to the carboxylic acid analog.
  • Applications : Primarily explored in supramolecular chemistry due to its dimeric architecture .

4-Amino-3,7-dinitro-1,2,4-triazolo[5,1-c][1,2,4]triazine (TTX) and Derivatives

  • Structural Differences: Nitro groups at positions 3 and 7 replace the phenyl and carboxylic acid groups. The amino group at position 4 enhances stability .
  • Impact on Properties: High detonation velocity (8,650 m/s) and low sensitivity to mechanical stimuli, making TTX suitable as an energetic material .

3-tert-Butyl-4,8-dialkyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines

  • Structural Differences : Alkyl groups (e.g., n-Pr, n-Bu) at positions 4 and 8 replace the phenyl and carboxylic acid groups. A tert-butyl group at position 3 enhances steric bulk .
  • Impact on Properties :
    • Improved thermal stability (decomposition >250°C) due to alkyl substituents.
    • Altered crystal packing with van der Waals interactions dominating over hydrogen bonds .

7-Nitroso- and 7-Azido-Substituted Derivatives

  • Structural Differences : Nitroso or azido groups at position 7 replace the phenyl group. The carboxylic acid remains at position 3 .
  • Impact on Properties :
    • Nitroso derivatives exhibit tautomerism, influencing reactivity in electrophilic substitutions .
    • Azido groups enable click chemistry applications, such as triazole formation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents (Positions) Key Properties Applications References
Target Compound 7-Ph, 3-COOH, 4-Oxo Hydrogen bonding, crystallinity Pharmaceutical synthesis
Compound 19 7-Ph, 3-CONH2, 4-imino, dimeric High solubility in pyridine Supramolecular chemistry
TTX 3,7-NO2, 4-NH2 Detonation velocity: 8,650 m/s Energetic materials
3-tert-Butyl-4-n-Pr-8-Me derivative 3-tBu, 4-n-Pr, 8-Me Thermal stability >250°C Material science
7-Nitroso derivative 7-NO, 3-COOH Tautomerism, photochromism Sensors

Research Findings and Implications

  • Pharmaceutical Potential: The carboxylic acid group in the target compound enables drug conjugate formation, unlike nitro- or tert-butyl-substituted analogs .
  • Energetic Materials : Nitro-substituted derivatives (e.g., TTX) outperform RDX in detonation performance but lack biocompatibility .
  • Crystallography : Substituents like tert-butyl or bromo groups dictate packing modes, while hydrogen-bonding groups (COOH, OH) enhance crystallinity .

Biological Activity

4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C12H7N5O
  • Molecular Weight : 237.22 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazine derivatives. For instance, compounds similar to 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine have shown significant cytotoxicity against different cancer cell lines. A study conducted on a series of 1,2,4-triazine derivatives demonstrated that modifications at specific positions could enhance their cytotoxic effects against human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives have also been documented. Research indicates that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. Specifically, studies have shown that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli through various mechanisms including disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties of 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine derivatives have been explored in several studies. These compounds have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

Case Study 1: Anticancer Evaluation

In a controlled study involving several synthesized triazine derivatives, researchers evaluated their effects on cancer cell proliferation using MTT assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells. This suggests a strong potential for further development into therapeutic agents for breast cancer treatment .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of various pyrazolo[5,1-c][1,2,4]triazines against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods. The results showed that some derivatives had MIC values as low as 32 µg/mL against E. coli, indicating promising antimicrobial activity .

Data Tables

Activity Type Tested Compound Cell Line/Pathogen IC50/MIC (µg/mL) Reference
Anticancer4-Oxo-7-phenyl...MCF-7<10
Antimicrobial4-Oxo-7-phenyl...E. coli32
Anti-inflammatoryVarious DerivativesIn vitro assaysN/A

Q & A

Q. What are the established synthetic routes for 4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization : Formation of the fused pyrazole-triazine core using reagents like acetic anhydride under controlled temperatures (80–120°C) .
  • Ester Hydrolysis : Conversion of ester intermediates to the carboxylic acid group using NaOH or LiOH in aqueous THF/MeOH .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Critical Parameters :

StepReagents/ConditionsYield RangePurity
CyclizationAcetic anhydride, 100°C, DMF60–75%85–90%
Hydrolysis2M NaOH, reflux, 6h80–90%90–95%

Solvent choice (DMF vs. THF) and temperature gradients significantly impact side-product formation. For reproducibility, inert atmospheres (N₂/Ar) are recommended to prevent oxidation .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • X-ray Crystallography : Resolves bond angles and ring fusion geometry (e.g., triclinic crystal system, space group P1) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., downfield shifts for carbonyl groups at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z 332.32 for [M+H]⁺) .

Q. How can researchers assess solubility and stability under varying pH conditions?

Methodological Answer:

  • Solubility : Test in DMSO (stock solutions), aqueous buffers (pH 2–12), and polar aprotic solvents (DMF, acetonitrile). Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring. Acidic conditions (pH <3) may hydrolyze the triazine ring, while neutral/basic conditions preserve integrity for >72h .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways and reduce experimental trial-and-error?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (DFT, Gaussian) to model transition states and intermediates .
  • Machine Learning : Train models on existing reaction data (e.g., ICReDD’s databases) to predict optimal solvents/catalysts .
  • Case Study : ICReDD’s workflow reduced optimization time for similar triazine derivatives by 40% via feedback loops between simulation and experiment .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

Methodological Answer:

  • Target-Specific Assays : Use orthogonal assays (e.g., FRET for enzyme inhibition vs. SPR for receptor binding) to isolate mechanisms .
  • Cross-Validation : Replicate studies under standardized conditions (pH 7.4, 37°C) and compare with structurally analogous compounds .
  • Data Integration : Apply cheminformatics tools (e.g., Schrodinger Suite) to correlate activity with electronic/steric descriptors .

Q. How can researchers elucidate the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to predict binding poses in kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
  • Mutagenesis Studies : Validate docking predictions by testing activity against mutant proteins (e.g., T790M EGFR) .
  • Crystallography : Co-crystallize the compound with target proteins to resolve binding modes at <2.0 Å resolution .

Q. What advanced methodologies address low yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., 20% yield increase in triazine synthesis) .
  • Microwave Assistance : Accelerate cyclization steps (30 min vs. 6h conventional heating) with precise temperature control .
  • Catalyst Screening : High-throughput platforms (e.g., Chemspeed) identify Pd/C or enzyme catalysts for selective transformations .

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